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Compound of Interest

1-(4-Fluoronaphthalen-1-
Compound Name:
yl)ethanone

cat. No.: B1293903

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and potential synthesis of 1-(4-Fluoronaphthalen-1-yl)ethanone. Due to the limited availability
of experimental data in public databases, this guide includes predicted spectroscopic data and
generalized experimental protocols to serve as a valuable resource for researchers.

Molecular Structure and Chemical Properties

1-(4-Fluoronaphthalen-1-yl)ethanone is an aromatic ketone featuring a fluorinated
naphthalene ring system. The presence of the fluorine atom and the acetyl group significantly
influences its chemical reactivity and potential biological activity.

Molecular Structure Diagram:
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Molecular structure of 1-(4-Fluoronaphthalen-1-yl)ethanone.

Table 1: Chemical Identifiers and Properties
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Property Value

IUPAC Name 1-(4-fluoronaphthalen-1-yl)ethanone
CAS Number 316-68-7[1]

Molecular Formula C12HoFO[1]

Molecular Weight

188.20 g/mol [1]

InChl Key

GAMOBQXCYKWQLT-UHFFFAOY SA-N[1]

Canonical SMILES

CC(=0)C1=CC=C(C2=CC=CC=C12)F

Physical State Solid

Melting Point 39°C

Boiling Point 167 °C at 17 Torr
Purity Typically 297%

Synthesis Protocol

A plausible and commonly employed method for the synthesis of 1-(4-Fluoronaphthalen-1-
yl)ethanone is the Friedel-Crafts acylation of 1-fluoronaphthalene. This electrophilic aromatic
substitution reaction introduces an acetyl group onto the naphthalene ring.

Reaction Scheme:
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Synthesis of 1-(4-Fluoronaphthalen-1-yl)ethanone via Friedel-Crafts Acylation.

Detailed Experimental Protocol (Generalized):

This protocol is a general procedure for Friedel-Crafts acylation and should be adapted and
optimized for the specific synthesis of 1-(4-Fluoronaphthalen-1-yl)ethanone.

Materials:

e 1-Fluoronaphthalene

o Acetyl chloride

e Anhydrous aluminum chloride (AICI3)

¢ Dichloromethane (DCM), anhydrous

e Hydrochloric acid (HCI), concentrated

o Saturated sodium bicarbonate (NaHCOs) solution
 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)
e |ce

Procedure:

e Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen
or argon), suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous
dichloromethane.

o Formation of Acylium lon: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl
chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension.

o Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 1-
fluoronaphthalene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction
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mixture, maintaining the temperature at 0 °C.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer
chromatography (TLC).

o Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a
mixture of crushed ice and concentrated hydrochloric acid.

o Extraction: Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with dichloromethane (2 x volume).

e Washing: Combine the organic layers and wash sequentially with water, saturated sodium
bicarbonate solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

 Purification: The crude product can be purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate)
to yield pure 1-(4-Fluoronaphthalen-1-yl)ethanone.

Spectroscopic Data (Predicted)

As experimental spectral data for 1-(4-Fluoronaphthalen-1-yl)ethanone is not readily
available in public databases, the following tables provide predicted values based on the
analysis of similar structures and established spectroscopic principles. These predictions are
intended to guide researchers in the characterization of this compound.

Table 2: Predicted *H NMR Spectral Data (in CDCls, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.2-8.0 m 2H Ar-H
~78-75 m 4H Ar-H
~2.7 s 3H -C(O)CHs

Table 3: Predicted 33C NMR Spectral Data (in CDCls, 100 MHz)

Chemical Shift (6, ppm) Assignment
~ 198 Cc=0
~ 160 (d, J = 250 Hz) C-F
~135-120 Ar-C
~30 -CHs

Table 4: Predicted Key IR Absorption Bands
Wavenumber (cm~—2) Intensity Assignment
~ 3100 - 3000 Medium C-H stretch (aromatic)
~ 2950 - 2850 Weak C-H stretch (aliphatic)
~ 1680 Strong C=0 stretch (aryl ketone)
~ 1600, 1450 Medium-Strong C=C stretch (aromatic)
~ 1250 Strong C-F stretch

Table 5: Predicted Mass Spectrometry Fragmentation
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miz Interpretation
188 [M]* (Molecular ion)
173 [M - CHs]*

145 [M - COCHs]*

117 [CoHsF]*

Workflow for Spectroscopic Analysis:
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Workflow for the spectroscopic analysis of 1-(4-Fluoronaphthalen-1-yl)ethanone.

Biological Activity

Currently, there is no publicly available information regarding the biological activity or signaling
pathways associated with 1-(4-Fluoronaphthalen-1-yl)ethanone. However, the naphthalene
scaffold is a common motif in many biologically active compounds. Various substituted
naphthalenes have demonstrated a wide range of pharmacological activities, including
anticancer, anti-inflammatory, and antimicrobial properties.
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The introduction of a fluorine atom can often enhance the metabolic stability and bioavailability
of a molecule, potentially leading to improved therapeutic efficacy. Therefore, 1-(4-
Fluoronaphthalen-1-yl)ethanone represents a novel scaffold for investigation in drug
discovery and development programs. Future research is warranted to explore its potential
biological activities and mechanisms of action.

Conclusion

This technical guide provides a foundational understanding of 1-(4-Fluoronaphthalen-1-
yl)ethanone for the scientific community. While experimental data for this specific compound is
scarce, the provided information on its structure, properties, a generalized synthesis protocol,
and predicted spectral data serves as a starting point for further research and development.
The unique combination of the fluoronaphthyl and acetyl moieties suggests that this compound
could be a valuable building block for the synthesis of novel chemical entities with potential
applications in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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